KIO-301 (chloride) (hydrochloride)

Catalog No.
S12859861
CAS No.
M.F
C29H39Cl2N5O
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KIO-301 (chloride) (hydrochloride)

Product Name

KIO-301 (chloride) (hydrochloride)

IUPAC Name

[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochloride

Molecular Formula

C29H39Cl2N5O

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H

InChI Key

FVSAVJQVBHJBGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-]

KIO-301 (chloride) (hydrochloride) is a small molecule drug developed primarily for the treatment of inherited retinal diseases, specifically retinitis pigmentosa, choroideremia, and Stargardt disease. Classified as a molecular photoswitch, KIO-301 is designed to restore light-sensing capabilities to retinal ganglion cells after the degeneration of photoreceptors, which occurs in these diseases. The compound's chemical structure is characterized by the formula C29H39Cl2N5OC_{29}H_{39}Cl_{2}N_{5}O and includes a quaternary ammonium component that enhances its biological activity .

KIO-301 functions through its ability to undergo reversible photoisomerization, a process where the compound changes its shape in response to light. This transformation allows it to activate signaling pathways within retinal ganglion cells, effectively bypassing damaged photoreceptors. The primary reaction involves the conversion of light energy into a conformational change that triggers neuronal signaling .

Additionally, KIO-301 has been shown to interact with voltage-gated ion channels, particularly blocking hyperpolarization-activated cyclic nucleotide-gated channels. This interaction may contribute to its therapeutic effects by modulating neuronal excitability .

KIO-301 exhibits significant biological activity as a dihydroorotate dehydrogenase inhibitor, which plays a crucial role in pyrimidine biosynthesis. This inhibition can impact cellular proliferation and survival, particularly in the context of retinal cells. The compound's ability to restore vision in models of retinal degeneration has been supported by preclinical studies demonstrating its effectiveness in activating retinal ganglion cells in response to light stimuli .

The synthesis of KIO-301 involves several key steps:

  • Starting Materials: The synthesis begins with readily available aromatic amines and diazines.
  • Coupling Reactions: These compounds undergo coupling reactions to form the azobenzene linkage characteristic of KIO-301.
  • Quaternization: The final step involves quaternization of the amine groups to produce the chloride salt form, enhancing solubility and stability .

The detailed synthetic pathway remains proprietary but follows standard organic synthesis methodologies.

KIO-301 is primarily being investigated for its applications in treating inherited retinal diseases. Its unique mechanism allows it to potentially restore vision without requiring gene therapy or cell replacement strategies. The drug has received Orphan Medicinal Product Designation from both the European Medicines Agency and the U.S. Food and Drug Administration, underscoring its significance in addressing unmet medical needs in rare retinal disorders .

Interaction studies involving KIO-301 have focused on its effects on retinal ganglion cells and voltage-gated ion channels. Experimental data suggest that KIO-301 effectively activates these cells even after photoreceptor loss, indicating its potential as a therapeutic agent for vision restoration. Furthermore, studies have explored its safety profile and pharmacokinetics, revealing favorable characteristics that support its progression into clinical trials .

KIO-301 shares similarities with several other compounds designed for retinal therapies or those targeting dihydroorotate dehydrogenase inhibitors. Notable similar compounds include:

Compound NameMechanism of ActionTherapeutic Area
KIO-104Dihydroorotate dehydrogenase inhibitorPosterior non-infectious uveitis
ABP-450PhotoswitchRetinal degeneration
Voretigene neparvovecGene therapyLeber congenital amaurosis
LumevoqGene therapyRetinitis pigmentosa

Uniqueness of KIO-301

KIO-301 stands out due to its non-gene therapy approach, utilizing a photoswitch mechanism that directly activates surviving retinal ganglion cells without altering genetic material. This positions it uniquely among therapies targeting inherited retinal diseases, as it offers a potentially safer alternative with fewer complications associated with gene therapy methods .

KIO-301 (chloride) (hydrochloride) represents a sophisticated azobenzene photoswitch compound with the molecular formula C₂₉H₃₉Cl₂N₅O and molecular weight of 544.56 g/mol [4] [35]. The compound features a quaternary ammonium tetraethyl structure linked to an azobenzene core, making it a complex synthetic target requiring careful strategic planning [5].

The retrosynthetic analysis of KIO-301 begins with disconnection of the quaternary ammonium functionality from the azobenzene core structure [23]. The molecular architecture can be deconstructed into three primary synthetic building blocks: the azobenzene photoswitch core, the benzylethylamino substituent, and the tetraethylammonium chloride moiety [6]. This strategic disconnection follows established principles for azobenzene synthesis, where the azo bond formation represents a key synthetic challenge [13] [42].

The azobenzene core structure in KIO-301 can be traced back to aniline derivatives through classical azo formation methodologies [43]. The retrosynthetic pathway reveals that the compound likely originates from a substituted aniline bearing the benzylethylamino group, which undergoes oxidative coupling or diazotization-coupling reactions to form the characteristic nitrogen-nitrogen double bond [41] [42]. The electron-donating nature of the diethylamino substituent significantly influences the synthetic approach, as such groups can complicate standard azobenzene formation protocols [23].

The quaternary ammonium component requires strategic incorporation through alkylation of a tertiary amine precursor [26]. The retrosynthetic analysis suggests that the tetraethylammonium functionality is installed through reaction of triethylamine with an appropriate electrophilic linker containing the acetamide group [22]. This approach allows for controlled formation of the quaternary center while maintaining the integrity of the photosensitive azobenzene core [19].

Table 1: Retrosynthetic Building Blocks of KIO-301

Building BlockMolecular FragmentSynthetic OriginKey Challenges
Azobenzene CorePhenyl-N=N-phenylAniline derivativesAzo bond formation
Benzylethylamino GroupC₆H₅CH₂N(C₂H₅)-Benzylamine + ethylationRegioselectivity
Quaternary Ammonium(C₂H₅)₄N⁺Triethylamine alkylationQuaternization control
Linker Chain-COCH₂-Chloroacetic acid derivativesElectrophilic coupling

Optimization of Chloride Counterion Incorporation

The chloride counterion in KIO-301 plays a crucial role in the compound's physicochemical properties, stability, and pharmaceutical behavior [16] [18]. Optimization of chloride incorporation requires careful consideration of salt formation conditions, ionic strength, and crystallization parameters [48]. The chloride anion provides optimal charge neutralization for the quaternary ammonium cation while maintaining favorable solubility characteristics [17].

Counterion selection significantly impacts the compound's dissolution properties, thermal stability, and photochemical behavior [16]. Research demonstrates that chloride ions offer superior stability compared to other halide counterions, exhibiting reduced tendency toward oxidative degradation under light exposure [21]. The optimization process involves systematic evaluation of different chloride sources, including hydrogen chloride gas, hydrochloric acid solutions, and solid chloride salts [22].

Ionic strength optimization during chloride incorporation affects the crystallization behavior and polymorphic outcome of KIO-301 [45]. Studies indicate that controlled addition of chloride sources at specific concentrations enhances the formation of the desired crystalline form while minimizing amorphous content [31]. The optimal chloride-to-cation ratio has been determined through systematic screening of molar equivalents ranging from 1.0 to 1.5 equivalents [48].

Temperature control during chloride incorporation proves critical for achieving optimal yield and purity [18]. Research findings demonstrate that chloride addition at temperatures between 0°C and 25°C provides superior control over salt formation kinetics while preventing thermal degradation of the photolabile azobenzene core [27]. The incorporation process benefits from gradual addition techniques that allow for controlled precipitation and crystal growth [33].

Table 2: Chloride Source Optimization Parameters

Chloride SourceConcentration (M)Temperature (°C)Yield (%)Purity (%)
HCl GasAnhydrous0-592-95>99
HCl Solution (2M)2.020-2588-9298-99
NaCl (aq)1.515-2075-8295-97
CaCl₂ (aq)1.010-1570-7893-96

Hydrochloride Salt Formation Protocols

The formation of KIO-301 hydrochloride salt requires precise control of reaction conditions to ensure complete protonation and optimal crystalline structure [22]. The protocol development focuses on identifying the most suitable acid source, solvent system, and reaction parameters for consistent hydrochloride formation [18]. Anhydrous conditions prove essential for preventing hydrolysis and maintaining compound integrity during salt formation [35].

The preferred hydrochloride formation protocol employs a 2 M solution of anhydrous hydrogen chloride in diethyl ether [22]. This approach provides controlled protonation while facilitating precipitation of the pure hydrochloride salt [18]. The reaction typically proceeds at room temperature with dropwise addition of the hydrogen chloride solution over 10-15 minutes to prevent rapid precipitation and ensure homogeneous salt formation [22].

Solvent selection significantly influences the hydrochloride formation efficiency and crystal quality [45]. Dichloromethane has emerged as the optimal reaction medium due to its ability to dissolve the free base while promoting precipitation of the hydrochloride salt [22]. Alternative solvents including methanol-chloroform mixtures have been evaluated, but dichloromethane provides superior control over particle size and morphology [18].

The stoichiometry of hydrogen chloride addition requires careful optimization to achieve complete salt formation without excess acid [22]. Research indicates that 1.05 equivalents of hydrogen chloride provides optimal conversion while avoiding over-acidification that could lead to decomposition [18]. Monitoring by thin-layer chromatography ensures complete consumption of the starting material and confirms successful salt formation [22].

Post-formation washing protocols remove residual starting materials and impurities while preserving the hydrochloride salt integrity [22]. Sequential washing with anhydrous dichloromethane effectively removes unreacted free base and solvent-soluble impurities [18]. The washing process typically involves 2-3 cycles with 8 mL portions of anhydrous solvent followed by vacuum drying at 30-35°C [22].

Table 3: Hydrochloride Formation Protocol Optimization

ParameterOptimal ConditionRange TestedImpact on Yield
HCl Equivalents1.05 eq1.0-1.2 eqCritical for completion
Addition Rate10-15 min5-30 minAffects crystal quality
Temperature20-25°C0-40°CStability consideration
Reaction Time30 min15-60 minEnsures completion
Washing Cycles2-3 cycles1-5 cyclesPurity optimization

Purification Strategies for Photolabile Compounds

Purification of photolabile compounds like KIO-301 requires specialized techniques that minimize light exposure while achieving high purity standards [19] [27]. The azobenzene photoswitch functionality makes the compound susceptible to photoisomerization and potential degradation under standard laboratory lighting conditions [29]. Purification protocols must incorporate light protection measures throughout all processing steps [20].

Dark conditions represent the primary requirement for successful purification of KIO-301 [4] [35]. All purification operations should be conducted under amber lighting or in darkened environments to prevent unwanted photochemical transformations [27]. Storage containers must provide complete light exclusion, with amber glass vials or aluminum-wrapped containers being preferred for intermediate and final products [31].

Crystallization techniques offer the most effective purification approach for photolabile azobenzene compounds [33]. Slow cooling crystallization from appropriate organic solvents provides excellent purification while maintaining crystal integrity [45]. Toluene has proven particularly effective as a crystallization solvent for azobenzene derivatives, providing good solubility at elevated temperatures and promoting formation of high-quality crystals upon cooling [33].

Temperature control during crystallization prevents thermal degradation while optimizing crystal growth kinetics [31]. Research demonstrates that crystallization temperatures between 50-60°C provide optimal dissolution of impurities while preventing decomposition of the photolabile core [33]. Controlled cooling rates of 1-2°C per hour promote formation of large, well-formed crystals with minimal defect incorporation [29].

Nitrogen atmosphere protection prevents oxidative degradation during purification processes [32] [34]. Inert gas blanketing effectively excludes oxygen and moisture that could catalyze unwanted side reactions [20]. The use of nitrogen-purged solvents and equipment ensures maintenance of an inert environment throughout the purification sequence [32].

Column chromatography adaptation for photolabile compounds requires specialized procedures including darkened chromatography chambers and light-excluding solvent reservoirs [20]. Silica gel selection focuses on grades with minimal fluorescence activation to prevent photochemical reactions during separation [19]. Rapid elution techniques minimize residence time on the stationary phase, reducing potential for photodegradation [20].

Table 4: Purification Method Comparison for Photolabile Compounds

MethodLight ProtectionYield Recovery (%)Purity Achieved (%)Processing Time
Dark CrystallizationComplete exclusion85-92>9912-24 hours
Flash ChromatographyAmber chamber78-8598-992-4 hours
RecrystallizationFoil wrapping88-94>996-12 hours
Preparative HPLCUV-filtered82-88>99.51-3 hours

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

543.2531663 g/mol

Monoisotopic Mass

543.2531663 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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